

Introduction: Contextualizing 1-p-Tolyl-propylamine

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Compound of Interest

Compound Name: 1-(4-Methylphenyl)propan-1-amine

CAS No.: 174636-87-4

Cat. No.: B067982

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1-p-Tolyl-propylamine is a primary amine featuring a propyl chain attached to a p-tolyl (4-methylphenyl) group. As a substituted aromatic amine, it serves as a valuable building block and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its structure, combining a chiral center (at the first carbon of the propyl chain), a hydrophobic aromatic ring, and a basic amino group, imparts specific properties that are leveraged in the synthesis of more complex target molecules.

The precise characterization of such intermediates is not merely a procedural formality; it is the cornerstone of robust drug development and chemical manufacturing. Ensuring the identity, purity, and stability of 1-p-Tolyl-propylamine is critical for reaction stoichiometry, impurity profiling, and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive framework for the fundamental characterization of 1-p-Tolyl-propylamine, grounded in established analytical principles and field-proven methodologies.

Part 1: Physicochemical and Structural Properties

A foundational understanding of a molecule's intrinsic properties is paramount before embarking on empirical analysis. These parameters inform choices regarding solvent selection,

chromatographic conditions, and handling procedures.

The molecular structure of 1-p-Tolyl-propylamine consists of a benzene ring substituted with a methyl group at the para position and a 1-aminopropyl group.

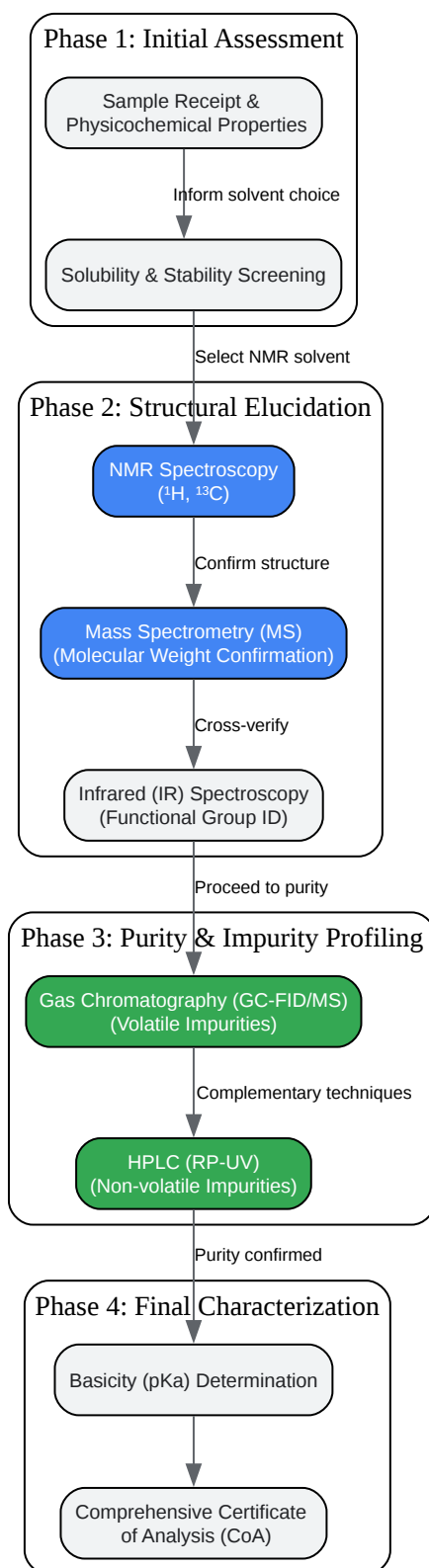
Table 1: Core Physicochemical Properties of 1-p-Tolyl-propylamine and Related Isomers

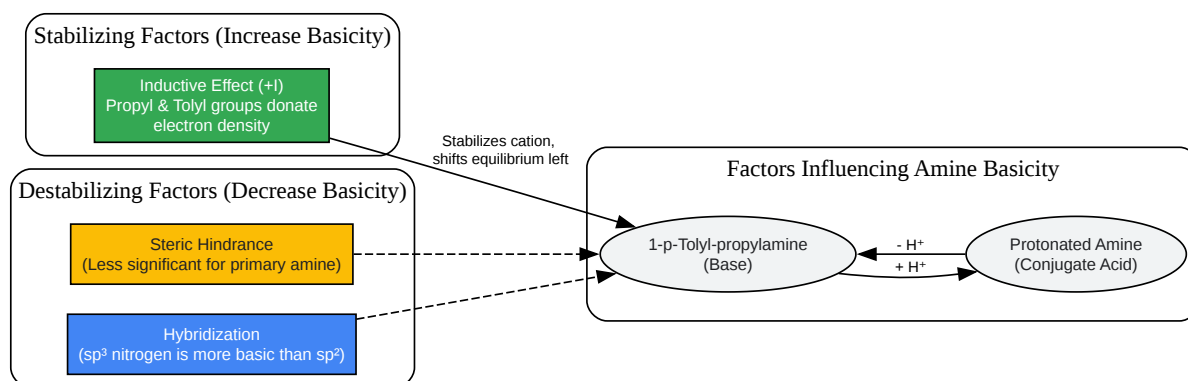
Property	Value (p-isomer)	Value (o-isomer)	Value (m-isomer)	Data Source
Molecular Formula	C ₁₀ H ₁₅ N	C ₁₀ H ₁₅ N	C ₁₀ H ₁₅ N	[1][2]
Molecular Weight	149.23 g/mol	149.23 g/mol	149.23 g/mol	[1][2]
IUPAC Name	1-(4-methylphenyl)propan-1-amine	1-(2-methylphenyl)propan-1-amine	1-(3-methylphenyl)propan-1-amine	[1]
CAS Number	174636-87-4	473732-55-7	1178741-79-1	[1][2][3]
Predicted Density	~0.935 g/cm ³	Not available	~0.935 g/cm ³	[2]
Predicted XLogP3	2.1 - 2.2	2.1	2.2	[1][4]

Note: Experimental data for 1-p-Tolyl-propylamine is not extensively published. Values are often computed or based on closely related structures.

Part 2: The Analytical Workflow: A Structured Approach

A robust characterization workflow ensures that all critical quality attributes of the compound are assessed. The process is sequential, with each step providing data that informs the next.





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Sources

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- 2. chembk.com [chembk.com]
- 3. 174636-87-4 CAS MSDS (1-P-TOLYL-PROPYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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